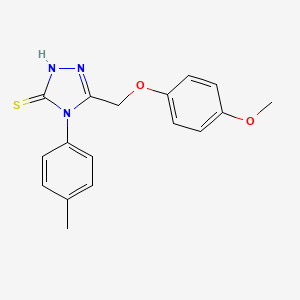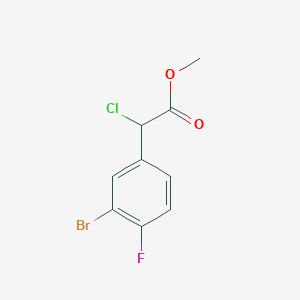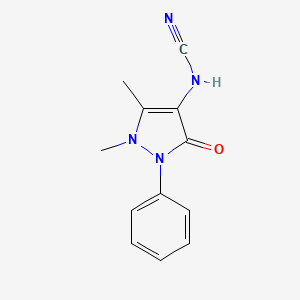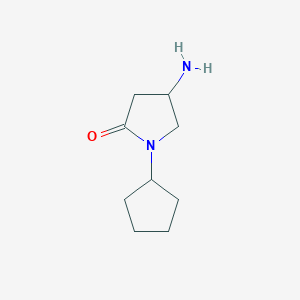![molecular formula C19H16O8 B12114062 8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid CAS No. 610275-90-6](/img/structure/B12114062.png)
8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- is a complex organic compound with the molecular formula C19H16O8 and a molecular weight of 372.3255 . This compound is part of the benzodioxin family, which is characterized by a dioxin ring fused to a benzene ring. The presence of carboxylic acid groups and a methylene bridge linking two benzodioxin units makes this compound unique and of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxin ring . Subsequent carboxylation reactions introduce the carboxylic acid groups at the desired positions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in biological systems, it may interact with cellular receptors to exert antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Benzodioxin: A simpler analog without the carboxylic acid groups and methylene bridge.
1,4-Benzodioxane: Another related compound with a different ring structure and substitution pattern.
6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid: A fluorinated derivative with distinct chemical properties.
Uniqueness
4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
610275-90-6 |
|---|---|
Formule moléculaire |
C19H16O8 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C19H16O8/c20-18(21)12-2-10(16-14(4-12)6-24-8-26-16)1-11-3-13(19(22)23)5-15-7-25-9-27-17(11)15/h2-5H,1,6-9H2,(H,20,21)(H,22,23) |
Clé InChI |
YCTHZZOFDKVPKZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)C(=O)O)CC3=CC(=CC4=C3OCOC4)C(=O)O)OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)


![6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid](/img/structure/B12114026.png)





![3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12114076.png)
